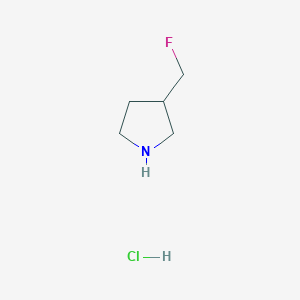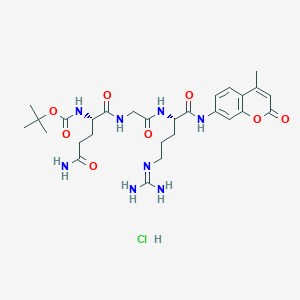
Boc-gln-gly-arg-amc hcl
Vue d'ensemble
Description
“Boc-gln-gly-arg-amc hcl” is also known as “Boc-QGR-AMC”. It is a fluorogenic substrate for coagulation factor XIIa and trypsin . It is a synthetic compound with a molecular weight of 653.14 .
Molecular Structure Analysis
The molecular formula of “Boc-gln-gly-arg-amc hcl” is C28H41ClN8O8 . The IUPAC name is tert-butyl N-[(2S)-5-amino-1-[[2-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride .
Physical And Chemical Properties Analysis
“Boc-gln-gly-arg-amc hcl” has a molecular weight of 653.14 . It is recommended to be stored at temperatures below -15°C .
Relevant Papers
Applications De Recherche Scientifique
Coagulation Research
Boc-QGR-AMC: is a fluorogenic substrate used extensively in coagulation research. It serves as a substrate for coagulation factor XIIa and trypsin , enzymes that play a critical role in the blood coagulation cascade . By quantifying the enzymatic activity of these factors, researchers can better understand disorders related to abnormal clotting.
Enzyme Kinetics
In the study of enzyme kinetics, Boc-QGR-AMC is utilized to measure the reaction rates of trypsin-like serine proteases. The cleavage of this compound by the enzyme releases a fluorescent signal, which can be measured to determine the enzyme’s activity under various conditions .
Drug Development
This compound is instrumental in the development of new anticoagulant drugs. By serving as a synthetic substrate for key enzymes, it allows for the screening of potential inhibitors that could modulate the coagulation process, leading to therapeutic applications .
Cancer Research
Boc-QGR-AMC: can be used to monitor the activity of proteases in cancer cells. Proteases like trypsin are often upregulated in cancerous tissues, and their activity correlates with tumor progression and metastasis. Monitoring these enzymes’ activity can provide insights into the mechanisms of cancer proliferation .
Diagnostic Assays
In diagnostic assays, Boc-QGR-AMC is used to detect the presence and activity of trypsin-like enzymes in biological samples. This can be particularly useful in diagnosing diseases where protease activity is a biomarker, such as certain pancreatic disorders .
Hematology
In hematology, researchers use Boc-QGR-AMC to study various blood disorders, including hemophilia and thrombosis. By assessing the activity of coagulation factors, they can gain a deeper understanding of these conditions and develop targeted treatments .
Biochemical Pathway Analysis
Boc-QGR-AMC: aids in mapping biochemical pathways involving serine proteases. By tracking the enzymatic cleavage of this substrate, scientists can elucidate the roles of these enzymes in various physiological and pathological processes .
Educational Purposes
Lastly, Boc-QGR-AMC is used in academic settings for educational purposes. It helps students learn about enzyme-substrate interactions and the principles of fluorescence-based assays, providing a hands-on experience in biochemistry and molecular biology laboratories .
Mécanisme D'action
Target of Action
Boc-Gln-Gly-Arg-AMC HCl is a fluorogenic substrate primarily for two enzymes: coagulation factor XIIa and trypsin . These enzymes play crucial roles in the coagulation cascade and protein digestion, respectively.
Mode of Action
The compound interacts with its targets (coagulation factor XIIa and trypsin) by serving as a substrate. These enzymes cleave the compound at specific sites, leading to the release of a fluorescent moiety, 7-amino-4-methylcoumarin .
Biochemical Pathways
The cleavage of Boc-Gln-Gly-Arg-AMC HCl by coagulation factor XIIa and trypsin is part of larger biochemical pathways. For coagulation factor XIIa, this is part of the coagulation cascade, a series of reactions that ultimately lead to the formation of a blood clot. For trypsin, this is part of the process of protein digestion, breaking down dietary proteins into peptides and amino acids .
Result of Action
The cleavage of Boc-Gln-Gly-Arg-AMC HCl by its target enzymes results in the release of a fluorescent moiety, 7-amino-4-methylcoumarin . This fluorescence can be detected and measured, providing a quantitative readout of enzyme activity. Therefore, the compound is often used in research settings to measure the activity of coagulation factor XIIa and trypsin .
Action Environment
The action of Boc-Gln-Gly-Arg-AMC HCl is influenced by environmental factors such as pH and temperature. For example, one study found that the activity of an extract for cleaving a similar compound, Boc-Leu-Gly-Arg-AMC, was optimal at pH 9.0 and 45 ℃ . Therefore, the efficacy and stability of Boc-Gln-Gly-Arg-AMC HCl may also be influenced by similar environmental conditions.
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N8O8.ClH/c1-15-12-23(39)43-20-13-16(7-8-17(15)20)34-25(41)18(6-5-11-32-26(30)31)35-22(38)14-33-24(40)19(9-10-21(29)37)36-27(42)44-28(2,3)4;/h7-8,12-13,18-19H,5-6,9-11,14H2,1-4H3,(H2,29,37)(H,33,40)(H,34,41)(H,35,38)(H,36,42)(H4,30,31,32);1H/t18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJIQVVJEMIKHP-HLRBRJAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41ClN8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-gln-gly-arg-amc hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



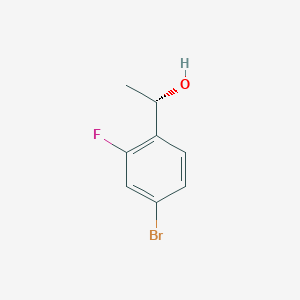
![2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole](/img/structure/B1447603.png)
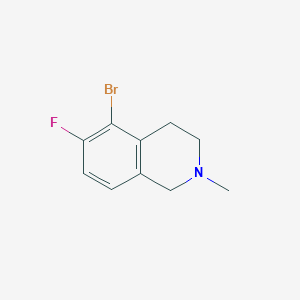
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1447608.png)


![1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B1447611.png)
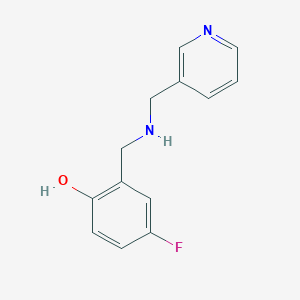
![4-Isobutyl-[1,4]diazepan-5-one](/img/structure/B1447614.png)
![5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1447615.png)
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1447617.png)
